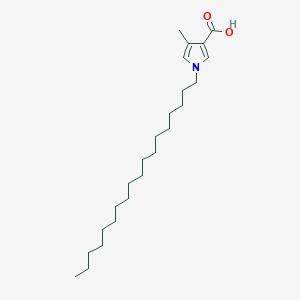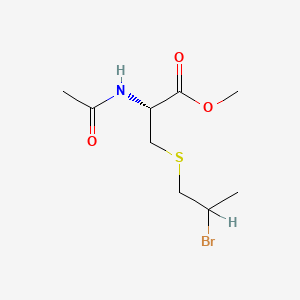
N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester is a synthetic organic compound that belongs to the class of cysteine derivatives It is characterized by the presence of an acetyl group, a bromopropyl group, and a methyl ester group attached to the L-cysteine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using an acetyl group to prevent unwanted reactions.
Bromination: The thiol group of the protected cysteine is reacted with 2-bromopropyl bromide under basic conditions to introduce the bromopropyl group.
Esterification: The carboxyl group of the resulting compound is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or hydroxides.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides, while the ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, amines, or thiols under basic conditions.
Oxidation: Reagents like hydrogen peroxide or iodine.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Compounds where the bromine atom is replaced by other functional groups.
Oxidation Products: Disulfides or sulfoxides.
Reduction Products: Alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant or anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Signal Modulation: Interacting with signaling pathways to modulate cellular responses.
Antioxidant Activity: Scavenging reactive oxygen species to protect cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
S-(2-bromopropyl)-L-cysteine: A related compound without the acetyl and methyl ester groups.
L-Cysteine Methyl Ester: A simpler derivative used in peptide synthesis.
Uniqueness
N-Acetyl-S-(2-bromopropyl)-L-cysteine methyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
Eigenschaften
CAS-Nummer |
109621-20-7 |
|---|---|
Molekularformel |
C9H16BrNO3S |
Molekulargewicht |
298.20 g/mol |
IUPAC-Name |
methyl (2R)-2-acetamido-3-(2-bromopropylsulfanyl)propanoate |
InChI |
InChI=1S/C9H16BrNO3S/c1-6(10)4-15-5-8(9(13)14-3)11-7(2)12/h6,8H,4-5H2,1-3H3,(H,11,12)/t6?,8-/m0/s1 |
InChI-Schlüssel |
KENVJYTVJYCKGM-XDKWHASVSA-N |
Isomerische SMILES |
CC(CSC[C@@H](C(=O)OC)NC(=O)C)Br |
Kanonische SMILES |
CC(CSCC(C(=O)OC)NC(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14336111.png)
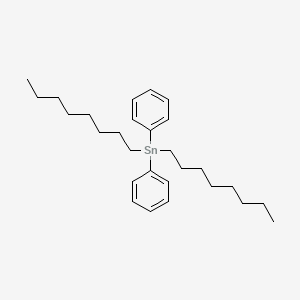
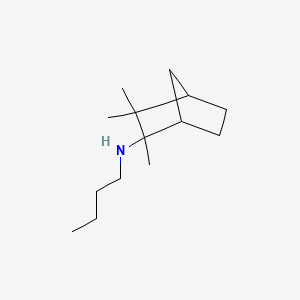
![Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14336122.png)
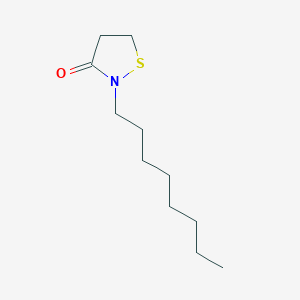
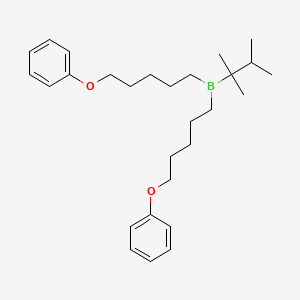
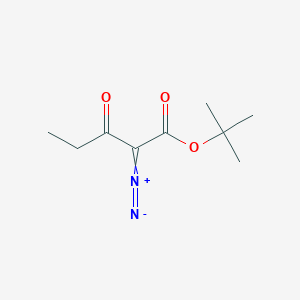
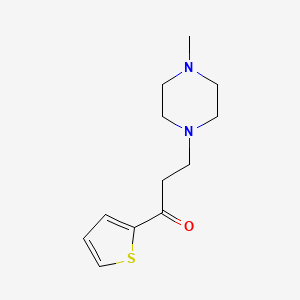
![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)
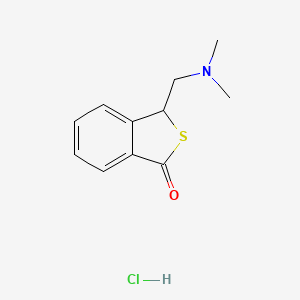

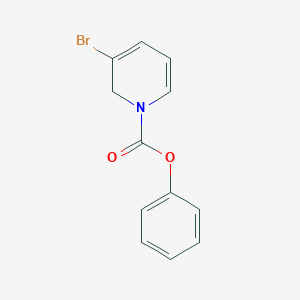
![Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide](/img/structure/B14336171.png)
